N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
Description
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that incorporates a thiazole ring, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-15(11-4-6-13(23-3)7-5-11)18-17(24-10)19-16(22)12-8-14(21)20(2)9-12/h4-7,12H,8-9H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYWJRAXRDBHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Following the formation of the thiazole ring, the next step involves the introduction of the methoxyphenyl group. This can be done through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the thiazole derivative.
The final step involves the formation of the pyrrolidine ring and the attachment of the carboxamide group. This can be achieved through a cyclization reaction followed by amidation. The reaction conditions typically involve the use of a strong base such as sodium hydride and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidative conditions.
Reduction: The carbonyl groups in the pyrrolidine ring and the carboxamide group can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring, which is known for its biological activities.
Pharmacology: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways, including those involved in inflammation, pain, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-aminothiazole: Similar thiazole ring structure but lacks the pyrrolidine and carboxamide groups.
4-(4-methoxyphenyl)-1,3-thiazole-2-amine: Similar thiazole ring structure with an amine group instead of the pyrrolidine and carboxamide groups.
N-(4-methoxyphenyl)-5-methyl-1,3-thiazole-2-carboxamide: Similar thiazole ring and carboxamide group but lacks the pyrrolidine ring.
Uniqueness
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a thiazole ring, a methoxyphenyl group, a pyrrolidine ring, and a carboxamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
